N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)isonicotinamide
Description
N-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)isonicotinamide is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and an o-tolyl group at position 2. The thiazol-5-ylmethyl moiety is linked to isonicotinamide (4-pyridinecarboxamide), distinguishing it from other analogs. Its structure combines lipophilic (o-tolyl) and polar (isonicotinamide) elements, making it a candidate for diverse applications, including medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-5-3-4-6-15(12)18-21-13(2)16(23-18)11-20-17(22)14-7-9-19-10-8-14/h3-10H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJZISQDGSFSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)isonicotinamide typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)isonicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at the thiazole ring, particularly at the C-5 and C-2 positions.
Scientific Research Applications
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)isonicotinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes . For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways . The compound’s anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Table 1: Key Substituents and Properties of Thiazole Derivatives
Analysis :
- Position 2 Substitution : The target compound’s o-tolyl group enhances lipophilicity compared to 4-pyridinyl () or sulfonamide derivatives (). This may improve membrane permeability but reduce water solubility .
- Position 4 Substitution : The methyl group is conserved in multiple analogs (e.g., ), suggesting its role in stabilizing the thiazole ring’s electronic configuration .
Analysis :
- The target compound’s synthesis likely mirrors ’s carboxamide formation via coupling reagents (e.g., HATU, EDCI) . However, the o-tolyl group’s steric bulk may necessitate optimized conditions to avoid side reactions.
Table 3: Comparative Physicochemical Data
Analysis :
- Bioactivity : While ’s benzamide derivatives (e.g., Compound 15) show antiviral activity, the target’s isonicotinamide group may confer unique binding to nicotinamide-dependent enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
